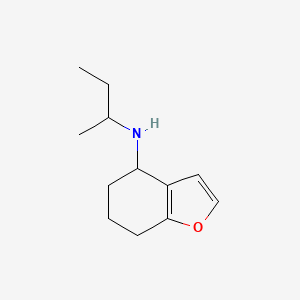

N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine

Description

N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine is a bicyclic organic compound featuring a partially saturated benzofuran core (4,5,6,7-tetrahydro-1-benzofuran) with an amine substituent at the 4-position, modified by a butan-2-yl group. The tetrahydrobenzofuran scaffold introduces a puckered ring conformation, which influences steric and electronic properties .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-butan-2-yl-4,5,6,7-tetrahydro-1-benzofuran-4-amine |

InChI |

InChI=1S/C12H19NO/c1-3-9(2)13-11-5-4-6-12-10(11)7-8-14-12/h7-9,11,13H,3-6H2,1-2H3 |

InChI Key |

KRZRLDNWVMCFEC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC1CCCC2=C1C=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 4,5,6,7-tetrahydro-1-benzofuran-4-amine with butan-2-yl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the amine, allowing it to react with the butan-2-yl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other oxidizing agents in acidic or basic media.

Reduction: LiAlH4, NaBH4 in solvents like ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific active sites, modulating the activity of the target protein and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Data for Tetrahydrobenzofuran Amine Derivatives

Key Observations:

The nitro group in reduces amine basicity, which may affect protonation states under physiological conditions .

Molecular Weight and Polarity :

- ’s higher molecular weight (286.33 g/mol) and nitro group increase polarity, likely reducing blood-brain barrier penetration relative to the target compound .

- ’s thioether introduces moderate polarity, balancing solubility and lipophilicity .

Conformational Flexibility :

Research and Application Insights

- Drug Design : The butan-2-yl group’s simplicity makes the target compound a candidate for lead optimization in CNS-targeting therapies, whereas ’s nitro group may suit applications requiring electron-deficient motifs (e.g., protease inhibitors) .

- Analytical Use : Compounds like ’s piperidine derivatives (e.g., 4-ethyl-N-phenethylpiperidin-4-amine) demonstrate the utility of amine analogs in forensic and analytical chemistry, suggesting similar niches for the target compound .

Biological Activity

N-(butan-2-yl)-4,5,6,7-tetrahydro-1-benzofuran-4-amine (CAS No. 1042588-71-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, case studies, and relevant data.

- Molecular Formula : CHNO

- Molecular Weight : 193.29 g/mol

- Structural Features : The compound features a benzofuran core with a tetrahydro structure, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. The structural components suggest potential activity as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS).

1. Neuroprotective Effects

Studies have indicated that benzofuran derivatives exhibit neuroprotective properties. In vitro assays have shown that these compounds can inhibit the formation of amyloid-beta (Aβ) oligomers and protect neuronal cells from oxidative stress. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

2. Cholinesterase Inhibition

Compounds structurally related to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Effective inhibition of these enzymes is crucial for enhancing cholinergic transmission in neurodegenerative conditions. Preliminary data suggest that this compound may exhibit selective inhibition over AChE, which could be beneficial in therapeutic contexts.

Case Study 1: Neuroprotective Activity

In a study examining the neuroprotective effects of various benzofuran derivatives, this compound was tested alongside other analogs. The results demonstrated significant reductions in cell death induced by Aβ peptides in SH-SY5Y neuroblastoma cells, indicating its potential as a protective agent against neurotoxicity.

Case Study 2: Cholinesterase Inhibition

Another investigation focused on the cholinesterase inhibitory properties of the compound. Using an in vitro assay to measure enzyme activity against human serum BChE and AChE, this compound showed promising results with an IC value indicating effective inhibition at micromolar concentrations.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.